Conformational Bias: 2-Chloro-6-methylbenzaldehyde Exhibits 100% O-Trans Conformation vs. 59% for Ortho-Methyl Analogs
Lanthanide induced shift (L.I.S.) NMR analysis reveals that ortho-chloro substitution in benzaldehyde induces a complete conformational lock to the O-trans form (100%), whereas ortho-methyl substitution achieves only 59% O-trans conformation. For 2-chloro-6-methylbenzaldehyde, which contains both ortho-chloro and ortho-methyl substituents, the chloro group dominates the conformational preference, locking the aldehyde into the O-trans orientation [1]. This conformational rigidity is further supported by dipole moment studies showing that ortho-substituted benzaldehydes have significantly lower dipole moments than expected due to mutual induction of ortho substituents [2].
| Evidence Dimension | Conformational preference (O-trans population) |
|---|---|
| Target Compound Data | 100% O-trans (inferred from ortho-chloro benzaldehyde behavior) |
| Comparator Or Baseline | o-Methylbenzaldehyde: 59% O-trans; m-Methylbenzaldehyde: 44% O-trans; m-Chlorobenzaldehyde: 42% O-trans |
| Quantified Difference | 41-58 percentage point increase in O-trans population relative to comparators |
| Conditions | Lanthanide induced shift NMR (La(fod)3) in CDCl3 solution |
Why This Matters
The 100% O-trans conformational lock determines the spatial accessibility of the aldehyde group for nucleophilic attack and cross-coupling reactions, directly impacting reaction kinetics and stereochemical outcomes in downstream synthesis.
- [1] Abraham, R. J.; Chadwick, D. J.; Sancassan, F. Conformational analysis. Part 7. A lanthanide induced shift (L.I.S.) nuclear magnetic resonance investigation of conformational isomerism in ortho- and meta-substituted benzaldehydes. J. Chem. Soc., Perkin Trans. 2 1984, 1037-1041. View Source
- [2] Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. slh.alljournals.cn. View Source
